Dinotefuran-NHCO-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinotefuran-NHCO-propionic acid is a derivative of dinotefuran, a neonicotinoid insecticide. This compound is known for its unique properties and applications in various fields, including agriculture, biology, and medicine. This compound is primarily used as an antigen in immunological studies, where it can couple with proteins like BSA (bovine serum albumin) and OVA (ovalbumin) to form immunogens and coating antigens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinotefuran-NHCO-propionic acid involves several steps. One common method includes the reaction of dinotefuran with propionic acid derivatives under specific conditions. The process typically involves:
Mixing Dinotefuran and Propionic Acid Derivatives: The initial step involves combining dinotefuran with propionic acid derivatives in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of dinotefuran and propionic acid derivatives are mixed in industrial reactors.
Optimized Reaction Conditions: The reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dinotefuran-NHCO-propionic acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller organic acids and amines, while oxidation may produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Dinotefuran-NHCO-propionic acid has several scientific research applications:
Pesticide Research: Studied for its potential as a pesticide with enhanced bioactivity and reduced residue.
Biological Studies: Investigated for its effects on various biological systems, including its role in insect resistance management.
Nanotechnology: Explored as a component in nanocarrier systems for efficient pesticide delivery.
Wirkmechanismus
Dinotefuran-NHCO-propionic acid exerts its effects primarily through its interaction with the nicotinic acetylcholine receptor. This interaction leads to the disruption of synaptic transmission in the central nervous system of insects, resulting in paralysis and death . The compound’s unique binding mode differentiates it from other neonicotinoids, making it effective against resistant insect strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different chemical structure.
Thiamethoxam: Shares the same target receptor but has different pharmacokinetic properties.
Nitenpyram: Similar in its insecticidal activity but varies in its environmental persistence and toxicity.
Uniqueness
Dinotefuran-NHCO-propionic acid stands out due to its unique chemical structure, which allows for specific interactions with the nicotinic acetylcholine receptor.
Eigenschaften
Molekularformel |
C11H20N4O4 |
---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15) |
InChI-Schlüssel |
WFFMDXUQGKHWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.